N,N'-di-Boc-L-cystine

Peptide synthesis Storage stability Supply chain

N,N'-di-Boc-L-cystine is the definitive pre-formed cystine building block for Boc SPPS. Unlike mono-Boc-cysteine derivatives requiring inefficient post-synthetic oxidative folding, this symmetrically protected dimer incorporates the native disulfide bridge in a single coupling step, eliminating disulfide scrambling. Crystalline solid (MW 440.53, mp 140–145°C) with ≥98% purity and documented ≥2-year stability at -20°C enables bulk procurement for multi-year peptide campaigns. Its unique monopeptidation selectivity via enzymatic catalysis enables asymmetric cystine peptide synthesis critical for TLR-2 agonist lipopeptide vaccine adjuvants. Select N,N'-di-Boc-L-cystine for unmatched synthetic efficiency.

Molecular Formula C16H28N2O8S2
Molecular Weight 440.5 g/mol
Cat. No. B15545776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-di-Boc-L-cystine
Molecular FormulaC16H28N2O8S2
Molecular Weight440.5 g/mol
Structural Identifiers
InChIInChI=1S/C16H28N2O8S2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10+
InChIKeyMHDQAZHYHAOTKR-AOOOYVTPSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-di-Boc-L-cystine (CAS 10389-65-8) for Peptide Synthesis: Key Properties and Technical Specifications


N,N'-di-Boc-L-cystine (synonym: (Boc-Cys-OH)₂, CAS 10389-65-8) is a symmetrically protected L-cystine derivative featuring two tert-butoxycarbonyl (Boc) groups on the α-amino moieties and a native disulfide bridge linking two cysteine residues . It is a crystalline solid with a molecular weight of 440.53 g/mol and a melting point of 140–145 °C, serving as a foundational building block in Boc-based solid-phase peptide synthesis (SPPS) and solution-phase assembly for the incorporation of cystine residues or the generation of free cysteine thiols following disulfide reduction .

Why N,N'-di-Boc-L-cystine Cannot Be Substituted with Generic Cystine or Mono-Protected Analogs in Boc SPPS


Substitution of N,N'-di-Boc-L-cystine with unprotected L-cystine, mono-Boc-cysteine derivatives, or Fmoc-based analogs introduces critical incompatibilities in orthogonal protection strategies, leading to synthetic failure or reduced yield. Unprotected L-cystine cannot be directly incorporated into Boc SPPS because its free α-amino groups would undergo uncontrolled coupling, producing complex polymeric mixtures rather than the desired sequence-defined peptide [1]. Mono-Boc-cysteine derivatives such as Boc-Cys-OH lack the pre-formed disulfide bond and require post-synthetic oxidative folding, which is often inefficient for peptides containing multiple cysteine residues and may yield misfolded isomers [2]. Fmoc-protected cystine analogs, while suitable for Fmoc SPPS, are incompatible with the acidic deprotection conditions (TFA) of Boc chemistry, preventing their use in workflows that require Boc/Bzl orthogonality [3]. These distinctions make N,N'-di-Boc-L-cystine irreplaceable for specific synthetic routes and peptide targets.

Quantitative Differentiation of N,N'-di-Boc-L-cystine: Stability, Reactivity, and Performance Data Versus Comparators


Long-Term Storage Stability at -20°C: N,N'-di-Boc-L-cystine vs. Fmoc-Cys(Trt)-OH

N,N'-di-Boc-L-cystine exhibits documented stability for at least 2 years when stored as a powder at -20°C, providing extended shelf life for laboratory inventory and commercial procurement . This stability exceeds the typical recommendation for Fmoc-Cys(Trt)-OH, which is advised to be stored at -20°C with routine use within 1 year due to gradual Fmoc deblocking and Trt hydrolysis that can generate impurities such as dibenzofulvene and triphenylmethanol even under optimal storage .

Peptide synthesis Storage stability Supply chain

Organic Solvent Solubility Profile: N,N'-di-Boc-L-cystine vs. Unprotected L-Cystine

N,N'-di-Boc-L-cystine is soluble in acetone and ethanol , enabling its use in organic solvent-based solution-phase peptide synthesis and enzymatic transformations. In contrast, unprotected L-cystine exhibits extremely low solubility in common organic solvents (<0.1 mg/mL in ethanol, acetone) and requires aqueous acidic or basic conditions for dissolution [1]. This solubility differential is critical for reaction design: the Boc-protected compound can participate directly in homogeneous organic-phase reactions, whereas unprotected L-cystine would require biphasic systems or aqueous media incompatible with acid-labile protecting groups and activated ester coupling reagents .

Solution-phase synthesis Solubility Process chemistry

Specific Optical Rotation: Enantiomeric Purity Control of N,N'-di-Boc-L-cystine

N,N'-di-Boc-L-cystine exhibits a specific optical rotation of [α]²⁰/D −120° ± 3° (c = 2% in acetic acid) , providing a quantifiable and reproducible metric for verifying enantiomeric purity and lot-to-lot consistency. This value serves as a critical release specification: deviations beyond ±3° indicate epimerization or contamination by D-enantiomer, which would compromise the stereochemical integrity of downstream peptide products . The D-enantiomer (N,N'-di-Boc-D-cystine) exhibits a positive rotation of +120°, making the sign of rotation a rapid diagnostic for chiral identity . In contrast, Fmoc-Cys(Trt)-OH optical rotation values are solvent-dependent and less widely standardized across vendors, complicating cross-lot comparability [1].

Quality control Chiral purity Analytical characterization

Enzymatic Monopeptidation Selectivity: Controlled Derivatization of N,N'-di-Boc-L-cystine

Immobilized ficin catalyzes the monopeptidation of N,N′-diBoc-L-cystine in ethyl acetate, with reaction duration control enabling selective formation of mono-coupled product while preserving the second protected amino acid moiety for subsequent orthogonal functionalization [1]. This enzymatic approach yields asymmetric cystine peptides—molecules containing two distinct amino acids or peptide chains on the two halves of the cystine core—which are valuable scaffolds for vaccine adjuvants and bioconjugates [2]. In comparison, chemical coupling methods using activated esters (e.g., HOBt/DIC) with N,N'-di-Boc-L-cystine typically produce statistical mixtures of mono- and di-substituted products, necessitating chromatographic separation and reducing isolated yield of the desired mono-functionalized species [3].

Biocatalysis Asymmetric synthesis Peptide modification

Oxidation to Boc-Cysteic Acid: Synthetic Utility Beyond Disulfide Preservation

N,N'-di-Boc-L-cystine undergoes controlled oxidation with hydrogen peroxide in the presence of sodium tungstate to yield the sodium salt of Boc-cysteic acid , a protected sulfonic acid amino acid building block used in the synthesis of sulfated peptides and peptidomimetics. This oxidative transformation proceeds with retention of the Boc protecting groups on both α-amino moieties, preserving orthogonal protection for subsequent peptide elongation. In contrast, unprotected L-cystine under identical oxidation conditions yields L-cysteic acid with free α-amino groups, which cannot be directly incorporated into Boc SPPS without additional protection steps [1].

Cysteic acid synthesis Oxidation chemistry Building block diversification

Reductive Cleavage with TCEP: On-Demand Cysteine Generation

The disulfide bond in N,N'-di-Boc-L-cystine is quantitatively reduced by tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to generate two equivalents of Boc-Cys-OH (N-Boc-L-cysteine) with free thiol groups . This transformation provides a convenient route to Boc-protected cysteine without handling the oxidation-prone free thiol during storage and initial synthetic steps. In comparison, procurement of Boc-Cys-OH as a standalone reagent requires specialized storage conditions (inert atmosphere, -20°C) to prevent thiol oxidation to cystine, and commercial lots frequently contain variable amounts of the disulfide dimer as an oxidation impurity .

Disulfide reduction In situ thiol generation Peptide ligation

Optimal Application Scenarios for N,N'-di-Boc-L-cystine Based on Differentiated Performance Evidence


Boc SPPS of Cystine-Containing Peptides Requiring Pre-Formed Disulfide Bonds

N,N'-di-Boc-L-cystine is the reagent of choice for Boc-based solid-phase peptide synthesis when the target peptide requires a native cystine (disulfide-linked cysteine dimer) residue. The compound's crystalline form and Boc protection enable direct incorporation as a single building block, eliminating the need for post-synthetic oxidative folding of two cysteine residues—a process that is often low-yielding for peptides with multiple cysteine residues due to disulfide scrambling [1]. The documented stability at -20°C for ≥2 years ensures consistent availability across multi-year peptide library synthesis campaigns [2].

Enzymatic Synthesis of Asymmetric Cystine Peptides for Vaccine Adjuvant Development

The demonstrated monopeptidation selectivity using immobilized ficin in ethyl acetate [1] makes N,N'-di-Boc-L-cystine uniquely suited for synthesizing asymmetric cystine peptides—molecules where the two amino groups of cystine are derivatized with different peptide chains or chemical moieties. Such asymmetric constructs are critical intermediates in the synthesis of Toll-like receptor-2 (TLR-2) agonist lipopeptides being developed as next-generation vaccine adjuvants [2]. The enzymatic approach avoids the statistical product mixtures generated by standard chemical coupling, enabling higher isolated yields of the desired mono-functionalized species.

Preparation of Boc-Cysteic Acid Building Blocks for Sulfopeptide Synthesis

Researchers synthesizing sulfated peptides or peptidomimetics benefit from the one-step oxidation of N,N'-di-Boc-L-cystine to Boc-protected cysteic acid sodium salt using H₂O₂/Na₂WO₄ [1]. This transformation provides an orthogonally protected sulfonic acid amino acid ready for direct incorporation into Boc SPPS sequences. The alternative route—oxidizing unprotected L-cystine and then protecting the α-amino groups—adds two additional synthetic steps and exposes the sulfonic acid moiety to potentially damaging protection conditions [2].

Long-Term Inventory and Multi-Project Supply Chain for Core Peptide Facilities

Core peptide synthesis facilities and CROs that maintain chemical inventory for diverse client projects should prioritize N,N'-di-Boc-L-cystine over Fmoc-cystine analogs for Boc SPPS workflows. The documented 2+ year stability at -20°C [1] reduces procurement frequency and enables bulk purchasing economies without risking material degradation. The compound's standardized optical rotation specification ([α]²⁰/D −120° ± 3° in acetic acid) provides a robust incoming QC metric to verify lot consistency before committing material to high-value peptide syntheses [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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